![molecular formula C8H9ClN2O B2548134 5-Chloro-4,6-dimethylnicotinamide CAS No. 890092-35-0](/img/structure/B2548134.png)
5-Chloro-4,6-dimethylnicotinamide
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Description
5-Chloro-4,6-dimethylnicotinamide is a chemical compound with the molecular formula C8H9ClN2O . It has a molecular weight of 184.62 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for 5-Chloro-4,6-dimethylnicotinamide is 1S/C8H9ClN2O/c1-4-6(8(10)12)3-11-5(2)7(4)9/h3H,1-2H3,(H2,10,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
5-Chloro-4,6-dimethylnicotinamide is a solid substance .Scientific Research Applications
Synthesis of Nicotinamide Derivatives
“5-Chloro-4,6-dimethylnicotinamide” is used in the synthesis of new nicotinamide derivatives . These derivatives are synthesized and characterized using spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS .
Computational Analyses
This compound is also used in computational analyses . The B3LYP/6–31 + G(d,p) level is selected as the calculation level in this study . Experimental and calculated IR spectrum were compared to each other .
Antibacterial Properties
The synthesized nicotinamide derivatives have been investigated for their antibacterial properties . They have shown promising results against various bacteria .
Antibiofilm Properties
In addition to antibacterial properties, these compounds also exhibit antibiofilm properties . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces, and these compounds can inhibit their growth .
Molecular Docking Analyses
The antibacterial properties of these compounds are further investigated by molecular docking analyses . This helps in understanding the interaction between the compound and the target protein .
Inhibitor Candidate Against Enterococcus Faecalis
One of the nicotinamide derivatives, ND4, was found to be the best inhibitor candidate against Enterococcus faecalis . This shows the potential of these compounds in treating infections caused by this bacterium .
properties
IUPAC Name |
5-chloro-4,6-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-4-6(8(10)12)3-11-5(2)7(4)9/h3H,1-2H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNWPLQTWPWZDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C(=O)N)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4,6-dimethylnicotinamide |
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